Barbituric acid, 1,3-dicyclohexyl-5-ethyl-
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Overview
Description
Barbituric acid, 1,3-dicyclohexyl-5-ethyl- is a derivative of barbituric acid, a compound based on a pyrimidine heterocyclic skeleton. This compound is known for its applications in various fields, including medicinal chemistry and material sciences. It is an odorless powder that is soluble in water and serves as a building block for more complex molecules .
Preparation Methods
The preparation of 1,3-dicyclohexyl-5-ethyl-barbituric acid involves the reaction of N,N’-dicyclohexylurea with malonic acid under the conditions where acetic acid serves as a solvent and acetic anhydride as a dehydrating agent. This method is noted for its simplicity, ease of operation, and high product yield, with the purity of the final product exceeding 99.5% .
Chemical Reactions Analysis
1,3-dicyclohexyl-5-ethyl-barbituric acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3-dicyclohexyl-5-ethyl-barbituric acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds with pharmacological interest.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1,3-dicyclohexyl-5-ethyl-barbituric acid involves its interaction with specific molecular targets and pathways. It acts as a nonselective central nervous system depressant, promoting binding to inhibitory gamma-aminobutyric acid subtype receptors and modulating chloride currents through receptor channels. This mechanism is similar to that of other barbituric acid derivatives .
Comparison with Similar Compounds
1,3-dicyclohexyl-5-ethyl-barbituric acid can be compared with other barbituric acid derivatives, such as:
Phenobarbital: Used as an anticonvulsant and sedative.
Amobarbital: Used for sedation and management of seizures.
The uniqueness of 1,3-dicyclohexyl-5-ethyl-barbituric acid lies in its specific chemical structure, which imparts distinct pharmacological and chemical properties compared to other barbituric acid derivatives .
Properties
CAS No. |
851-35-4 |
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Molecular Formula |
C18H28N2O3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1,3-dicyclohexyl-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H28N2O3/c1-2-15-16(21)19(13-9-5-3-6-10-13)18(23)20(17(15)22)14-11-7-4-8-12-14/h13-15H,2-12H2,1H3 |
InChI Key |
YTKIPBSQWDAMQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
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